molecular formula C22H24ClN7O3S B193337 Dasatinib Carboxylic Acid CAS No. 910297-53-9

Dasatinib Carboxylic Acid

Cat. No.: B193337
CAS No.: 910297-53-9
M. Wt: 502.0 g/mol
InChI Key: VMCDXJFWSYUNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dasatinib Carboxylic Acid primarily targets several tyrosine kinases. At nanomolar concentrations, it inhibits BCR-ABL , SRC family (SRC, LCK, YES, FYN), c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It binds to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . Dasatinib’s ability to inhibit both conformations makes it a therapeutic alternative for patients with cancers that have developed imatinib-resistance .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases involved in cancer . Furthermore, dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .

Pharmacokinetics

This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours . The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the proliferation of certain cancer cells . It has been shown to enhance the generation of CAR T cells, making it particularly relevant for CAR T cell therapies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the absorption of dasatinib is decreased by pH-modifying agents such as antacids, H2-receptor blockers, and proton pump inhibitors . This is because dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, changes in gastric pH can significantly impact the bioavailability of dasatinib .

Biochemical Analysis

Biochemical Properties

Dasatinib Carboxylic Acid interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of BCR-ABL, a constitutively active tyrosine kinase involved in the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the uncontrolled activity of the ABL tyrosine kinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, this compound inhibits the active and inactive conformations of the ABL kinase domain .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Its terminal half-life is 3–4 h .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The plasma concentration of this compound required to inhibit 90% of phospho-BCR-ABL in vivo was 10.9 ng/mL in mice and 14.6 ng/mL in humans .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through cytochrome P450 (CYP) 3A4-mediated metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The efflux of this compound is regulated by ABCC4 and ABCC6 transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dasatinib metabolite M6 is formed through the oxidative metabolism of Dasatinib. The primary enzyme responsible for this transformation is a cytosolic oxidoreductase . The synthetic route involves the oxidation of Dasatinib, leading to the formation of the carboxylic acid group in the metabolite M6 .

Industrial Production Methods: Industrial production of Dasatinib metabolite M6 is not typically performed as it is a metabolite formed in vivo. for research purposes, it can be synthesized using controlled oxidative reactions in a laboratory setting .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCDXJFWSYUNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474430
Record name Dasatinib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-53-9
Record name 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate (4) (0.21 g, 0.40 mmol) in 10 mL of MeOH was added 1.0 N NaOH (2.4 mL, 2.4 mmol) at rt. The mixture was stirred at rt for 1 h to become a clear solution. The HPLC indicated the reaction was complete with a single peak with Rt 2.417 min. The solvents in the solution were reduced to a small volume. The remaining liquid was treated with H2O (10 mL). The aqueous solution was washed with CH2Cl2 (2×10 mL) and then adjusted to pH 6-7 with 1 N HCl (2.4 mL) to result in white precipitation. The solid was collected on a filter, washed with water to give 0.18 g of 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetic acid (IV) (90% yield). HPLC>99% pure. LC/MS (ES+) 502/504 (M+H, 100), HRMS calcd for C22H24ClN7O3S 502.1428, found 502.1413.1H NMR (DMSO-d6) δ 11.49 (br s, 1H), 9.89 (s, 1H), 8.23 (s, 1H), 7.41(dd, J=7.5, 1.6 Hz, 1H), 7.28 (m, 2H), 6.07 (s, 1H), 3.55 (s, 4H0, 3.19 (s, 2H), 2.61 (t, J=4.7 Hz, 4H), 2.42 (s, 3H), 2.24 (s, 3H). Anal. Calcd for C22H24ClN7O3S 0.85H2O: C, 51.08; H, 5.01; Cl, 6.85; N, 18.95; S, 6.20; H2O, 2.96%. Found: C, 51.23; H, 4.97; Cl, 7.08; N, 19.09; S, 5.92; H2O, 2.94%.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Dasatinib Carboxylic Acid
Reactant of Route 3
Dasatinib Carboxylic Acid
Reactant of Route 4
Dasatinib Carboxylic Acid
Reactant of Route 5
Dasatinib Carboxylic Acid
Reactant of Route 6
Dasatinib Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.